1-(p-Toluenesulfonyl)-5-fluorouracil
Description
1-(p-Toluenesulfonyl)-5-fluorouracil (Compound 15 in ) is a sulfonamide derivative of 5-fluorouracil (5-FU), a well-known antimetabolite chemotherapeutic agent. The compound features a p-toluenesulfonyl group (-SO₂-C₆H₄-CH₃) substituted at the N1 position of the 5-FU pyrimidine ring.
The antitumor activity of this compound is attributed to its role as a prodrug, which may undergo enzymatic or chemical activation to release 5-FU, thereby inhibiting thymidylate synthase and disrupting DNA synthesis in cancer cells. Studies on structurally related N-sulfonylpyrimidine derivatives, such as 1-(p-toluenesulfonyl)cytosine (4H), have demonstrated comparable or superior antitumor efficacy to 5-FU in vivo, particularly when combined with hyperthermia treatments .
Properties
CAS No. |
56059-10-0 |
|---|---|
Molecular Formula |
C11H9FN2O4S |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
5-fluoro-1-(4-methylphenyl)sulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9FN2O4S/c1-7-2-4-8(5-3-7)19(17,18)14-6-9(12)10(15)13-11(14)16/h2-6H,1H3,(H,13,15,16) |
InChI Key |
PIZNOQYLTZXNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Efficacy: N-sulfonylcytosine derivatives, such as 1-(p-toluenesulfonyl)cytosine hydrochloride (4HxHCl), exhibit IC₅₀ values 10-fold lower than 5-FU in pancreatic adenocarcinoma (MIAPaCa2) and Burkitt lymphoma (Raji) cell lines .
Mechanistic Advantages and Limitations
- Toxicity Profile: Sulfonyl derivatives generally show reduced myelosuppression compared to 5-FU, as observed in studies of 1-(p-toluenesulfonyl)cytosine, which demonstrated lower inhibitory effects on normal human fibroblasts (WI38) .
- Combination Therapies : Hyperthermia (43°C) enhances the antitumor activity of 1-(p-toluenesulfonyl)cytosine by 30–40%, suggesting synergistic effects with thermal stress .
- Synthetic Feasibility : The use of p-toluenesulfonyl chloride in synthesis allows scalable production of derivatives, with yields exceeding 75% under optimized conditions .
Clinical and Preclinical Considerations
- Oral Administration : Prodrugs like Ftorafur (UFT) eliminate risks associated with IV infusion (e.g., catheter infections) and offer cost-effective palliative options . However, sulfonyl derivatives may require formulation adjustments to improve solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
